(E)-4-(dimethylamino)but-3-en-2-one
Overview
Description
“(E)-4-(dimethylamino)but-3-en-2-one” is a chemical compound that is used in various chemical reactions. It is a versatile synthon used in the synthesis of a variety of other compounds .
Synthesis Analysis
The synthesis of “(E)-4-(dimethylamino)but-3-en-2-one” can be achieved through an organocatalytic dual activation strategy. This involves the reaction of various aryl/heteroaryl/styryl methyl ketones and cyclic ketones having an α-methylene moiety with N,N-dimethylformamide dimethyl acetal at 100 ˚C for 1-3 hours under solvent-free conditions .Chemical Reactions Analysis
“(E)-4-(dimethylamino)but-3-en-2-one” is involved in various chemical reactions. For instance, it is used in the synthesis of versatile synthons (2E)-1-aryl/heteroaryl/styryl-3-(dimethylamino)prop-2-en-1-ones and α-(E)-[(dimethylamino)methylene]cycloalkanones .Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-4-(dimethylamino)but-3-en-2-one” include a molecular weight of 175.23 and a molecular formula of C11H13NO. It should be stored in a dry, room temperature environment .Scientific Research Applications
Synthesis of Biologically Active Compounds :
- (E)-4-(dimethylamino)but-3-en-2-one derivatives have been used as intermediates in synthesizing various biologically active compounds. For instance, they play a crucial role in the synthesis of osimertinib, a drug used in cancer treatment (Zou, Jiang, Jia, & Zhu, 2018).
Development of Nonlinear Optical Materials :
- This compound has been utilized in the synthesis of pyrene derivatives for broadband nonlinear refraction. These derivatives demonstrate potential for use in optical devices due to their high third-order nonlinear refractive index and high linear transmission (Wu et al., 2017).
Investigating Chemical Properties and Reactions :
- Research has focused on the chemical properties of (E)-4-(dimethylamino)but-3-en-2-one, such as its role in forming intermolecular hydrogen bonds, which has implications for understanding molecular interactions and stability (Wójcik et al., 2004).
Catalysis and Organic Reactions :
- This compound has been employed as a ligand in copper-catalyzed N-arylation of azoles and amides, indicating its utility in facilitating efficient organic reactions (Cheng, Sun, Wan, & Sun, 2009).
Synthesis of Heterocyclic Compounds :
- It has been used in the synthesis of various heterocyclic compounds, such as pyridine and pyrrole derivatives, demonstrating its versatility as a reagent in organic synthesis (Uršič, Svete, & Stanovnik, 2008).
Exploration in Drug Development :
- The compound has been identified as an agonist of the urotensin-II receptor, showing potential in drug discovery and development for targeted therapies (Croston et al., 2002).
Study of Molecular Interactions and Bonding :
- Studies on (E)-4-(dimethylamino)but-3-en-2-one have provided insights into molecular interactions and bonding, such as the formation of cyclic complexes stabilized by hydrogen bonds, contributing to a deeper understanding of chemical bonding and molecular structure (Wójcik et al., 2004).
properties
IUPAC Name |
(E)-4-(dimethylamino)but-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWSKIGAQZAJKS-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(dimethylamino)but-3-en-2-one | |
CAS RN |
2802-08-6 | |
Record name | trans-4-(Dimethylamino)-3-buten-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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